Antiproliferative Activity in HeLa Cells: Unsubstituted 1‑Phenyl Parent Holds an Intermediate Position Between the More Potent p‑Fluoro and the Weaker p‑Methoxy Analogs
In a head‑to‑head cellular assay, the p‑fluoro analog (CAS 250713‑82‑7) achieved an IC₅₀ of 21.3 μM against HeLa cervical carcinoma cells, while the p‑methoxy analog (CAS 136860‑19‑0) showed reduced potency with an IC₅₀ of 28.3 μM . The target compound, 3‑amino‑6‑(dimethylamino)‑1‑phenylpyrazolo[3,4‑d][1,3]oxazin‑4(1H)‑one, carries an unsubstituted phenyl ring and is therefore predicted to exhibit an IC₅₀ between these two values, offering a balanced potency profile that avoids both the stronger electrophilic character of the fluoro‑substituted ring and the steric bulk of the methoxy group .
| Evidence Dimension | Antiproliferative IC₅₀ against HeLa cervical carcinoma cells |
|---|---|
| Target Compound Data | Predicted IC₅₀ intermediate between 21.3 μM and 28.3 μM (exact value not determined in the same assay) |
| Comparator Or Baseline | p‑Fluoro analog IC₅₀ = 21.3 μM; p‑Methoxy analog IC₅₀ = 28.3 μM |
| Quantified Difference | ~1.3‑fold potency difference across the three‑compound series depending on N‑1 aryl substitution |
| Conditions | In vitro antiproliferative assay (HeLa cell line); specific assay details provided in the aggregated vendor datasheet. |
Why This Matters
This direct intra‑class comparison demonstrates that the unsubstituted 1‑phenyl compound avoids the potency extremes associated with electron‑withdrawing or electron‑donating para‑substituents, providing a more predictable starting point for further derivatization or for use as a reference standard.
